molecular formula C18H16BrN7O B12158965 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12158965
M. Wt: 426.3 g/mol
InChI Key: BXXAYLJFHZHUEV-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromine atom, a benzimidazole moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the benzimidazole derivative can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final coupling of the benzimidazole and tetrazole derivatives with the benzamide backbone can be performed using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present in any intermediates.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of benzimidazole and tetrazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor bindings.

Medicine

Medicinally, 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has potential as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, compounds with benzimidazole and tetrazole rings can interact with various biological targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to bind to DNA and proteins, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the benzimidazole ring.

    5-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Substitutes bromine with chlorine.

    5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)phenylacetamide: Replaces the benzamide with a phenylacetamide group.

Uniqueness

The presence of both a bromine atom and a tetrazole ring in 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to its analogs. This combination can lead to distinct chemical reactivity and biological activity, offering potential advantages in various applications.

Properties

Molecular Formula

C18H16BrN7O

Molecular Weight

426.3 g/mol

IUPAC Name

5-bromo-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16BrN7O/c1-25-16-5-3-2-4-14(16)22-17(25)8-9-20-18(27)13-10-12(19)6-7-15(13)26-11-21-23-24-26/h2-7,10-11H,8-9H2,1H3,(H,20,27)

InChI Key

BXXAYLJFHZHUEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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